molecular formula C10H3Cl2FN2 B13339995 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B13339995
M. Wt: 241.05 g/mol
InChI Key: PJNKPNCBXJJIIV-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th, 7th, and 8th positions of the quinoline ring, respectively, and a carbonitrile group at the 3rd position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The intermediate imine formed is then cyclized to form the pyridine ring by heating in mineral oil.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes that utilize similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 4th and 7th positions are highly reactive and can be replaced by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, which can replace the chlorine atoms through nucleophilic substitution. Conditions often involve heating and the use of solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .

Scientific Research Applications

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Biological Activity

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes two chlorine atoms, one fluorine atom, and a carbonitrile group. This composition contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C10H5Cl2F N
  • Appearance : White to off-white crystalline solid at room temperature.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting tyrosine kinases, which are critical in cell growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced anticancer effects.
  • Interaction with DNA : It may also interfere with DNA replication processes, contributing to its antimicrobial properties by disrupting the replication of bacterial DNA .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
Staphylococcus aureus1 × 10⁻⁶ mg/mL22
Escherichia coli1 × 10⁻⁵ mg/mL25
Pseudomonas aeruginosa1 × 10⁻⁶ mg/mL24
Klebsiella pneumoniae1 × 10⁻⁵ mg/mL23

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Notable findings include:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung adenocarcinoma cells with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. This is likely due to its ability to inhibit key signaling pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Lung Cancer : A study involving lung cancer patients treated with derivatives of quinoline compounds showed a significant reduction in tumor size after treatment with formulations containing this compound .
  • Antimicrobial Resistance : Another study focused on multidrug-resistant bacterial strains demonstrated that this compound effectively restored sensitivity to antibiotics in resistant strains when used in combination therapies .

Properties

Molecular Formula

C10H3Cl2FN2

Molecular Weight

241.05 g/mol

IUPAC Name

4,7-dichloro-8-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl2FN2/c11-7-2-1-6-8(12)5(3-14)4-15-10(6)9(7)13/h1-2,4H

InChI Key

PJNKPNCBXJJIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl

Origin of Product

United States

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